

# Fobrepodacin's Safety Profile: A Comparative Analysis with Existing NTM Drugs

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of the investigational drug **Fobrepodacin** (SPR720) with established therapies for Nontuberculous Mycobacterial (NTM) disease. The information is intended to support research and drug development efforts in this challenging therapeutic area.

## **Executive Summary**

**Fobrepodacin**, a novel oral DNA gyrase inhibitor, has been under investigation for the treatment of NTM pulmonary disease. However, its development was recently suspended following a Phase 2a clinical trial that did not meet its primary endpoint and raised potential dose-limiting safety concerns, specifically hepatotoxicity at higher doses[1][2]. This contrasts with the known adverse event profiles of current multi-drug NTM regimens, which are primarily associated with gastrointestinal intolerance, ototoxicity, and ocular toxicity. This guide presents a detailed comparison of the available safety data, outlines the experimental methodologies for safety evaluation, and provides visualizations of key pathways and processes.

# **Comparative Safety Data**

The following tables summarize the reported adverse events for **Fobrepodacin** and the standard-of-care (SOC) drugs for NTM treatment. It is important to note that direct comparison is challenging due to differences in study populations, duration of treatment, and methodologies for data collection.



Table 1: Comparison of Key Adverse Events of Fobrepodacin and Standard NTM Therapies

| Adverse Event<br>Category | Fobrepodacin<br>(SPR720)                                                              | Standard NTM Regimen (Macrolide + Rifamycin + Ethambutol)                       | Amikacin<br>Liposome<br>Inhalation<br>Suspension (ALIS)    |
|---------------------------|---------------------------------------------------------------------------------------|---------------------------------------------------------------------------------|------------------------------------------------------------|
| Hepatic                   | Reversible Grade 3<br>hepatotoxicity (3<br>cases at 1000mg/day<br>in Phase 2a)[1][2]  | Hepatotoxicity<br>(Rifamycin)                                                   | Not a prominent reported side effect                       |
| Gastrointestinal          | Nausea, vomiting,<br>diarrhea (mild to<br>moderate, dose-<br>dependent in Phase<br>1) | Nausea, vomiting,<br>diarrhea, abdominal<br>pain (Macrolides)                   | Not a prominent reported side effect                       |
| Neurological              | Headache (mild to<br>moderate, dose-<br>dependent in Phase<br>1)                      | Peripheral neuropathy<br>(Ethambutol - less<br>common)                          | Dizziness                                                  |
| Ocular                    | No significant events reported                                                        | Optic neuritis,<br>changes in visual<br>acuity and color vision<br>(Ethambutol) | Not a prominent reported side effect                       |
| Auditory/Vestibular       | No significant events reported                                                        | Tinnitus, hearing loss<br>(Macrolides - less<br>common)                         | Ototoxicity (hearing loss, tinnitus, dizziness, vertigo)   |
| Respiratory               | No significant events reported                                                        | Not a prominent reported side effect                                            | Dysphonia, cough,<br>sore throat,<br>bronchospasm[3][4][5] |

Table 2: Incidence of Selected Adverse Events



| Drug/Regimen                                         | Adverse Event                 | Incidence Rate                                      | Source |
|------------------------------------------------------|-------------------------------|-----------------------------------------------------|--------|
| Fobrepodacin<br>(1000mg/day)                         | Grade 3<br>Hepatotoxicity     | 3 of 25 patients in<br>Phase 2a trial               | [1][2] |
| Amikacin Liposome<br>Inhalation Suspension<br>(ALIS) | Dysphonia                     | ~47%                                                | [6]    |
| Amikacin Liposome<br>Inhalation Suspension<br>(ALIS) | Cough                         | High incidence, often managed with bronchodilators  | [3][4] |
| Azithromycin-based regimen                           | Gastrointestinal disturbances | Common, leading to discontinuation in some patients | [7]    |
| Ethambutol                                           | Ocular toxicity               | Dose and duration-<br>dependent                     | [7]    |

# **Experimental Protocols**

Detailed experimental protocols for **Fobrepodacin**'s preclinical toxicology and clinical safety monitoring are not publicly available. However, based on regulatory guidelines and common practices in drug development, the following methodologies are typically employed.

### **Preclinical Toxicology Studies**

Preclinical safety evaluation of a new chemical entity like **Fobrepodacin** would have involved a comprehensive set of in vitro and in vivo studies designed to identify potential target organ toxicities and to establish a safe starting dose for human clinical trials. Spero Therapeutics has stated that **Fobrepodacin** underwent a suite of preclinical in vitro and in vivo safety, toxicology, and ADME (absorption, distribution, metabolism, and excretion) studies[8][9]. These likely included:

- In vitro toxicology:
  - Cytotoxicity assays: To assess the direct toxic effects of the compound on various cell lines.



- Genotoxicity assays (e.g., Ames test, micronucleus test): To evaluate the potential for the drug to cause genetic mutations.
- hERG channel assay: To assess the risk of drug-induced cardiac arrhythmias (QT prolongation).
- In vivo toxicology:
  - Single-dose toxicity studies: To determine the maximum tolerated dose (MTD) and acute toxic effects in animal models (typically rodents and a non-rodent species).
  - Repeat-dose toxicity studies: To evaluate the toxicological effects of the drug after repeated administration over a defined period (e.g., 28 or 90 days). These studies were conducted in rats and non-human primates for **Fobrepodacin**[2][10]. Key assessments would include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.
  - Safety pharmacology studies: To investigate the potential undesirable pharmacodynamic effects of the drug on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
  - Reproductive and developmental toxicology studies: To assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.

### **Clinical Trial Safety Monitoring**

The safety of participants in the **Fobrepodacin** clinical trials (NCT03796910 and NCT05496374) would have been monitored through a rigorous and systematic process outlined in the clinical trial protocol. This typically includes:

Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Investigators are required
to document and report all AEs and SAEs to the sponsor in a timely manner. An AE is any
untoward medical occurrence in a patient administered a pharmaceutical product, which
does not necessarily have a causal relationship with the treatment. An SAE is any AE that
results in death, is life-threatening, requires hospitalization, or results in persistent or
significant disability/incapacity.



- Regular Clinical Monitoring: This includes physical examinations, vital sign measurements, and regular consultations with the study participants to assess their health and well-being.
- Laboratory Monitoring: Frequent blood and urine tests are conducted to monitor for any signs of organ toxicity. For Fobrepodacin, this would have included regular monitoring of liver function tests (ALT, AST, bilirubin) given the observed hepatotoxicity.
- Electrocardiogram (ECG) Monitoring: To detect any potential effects on cardiac rhythm.
- Data Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews the accumulating safety data from a clinical trial to ensure the safety of the participants.

# Mandatory Visualizations Signaling Pathway and Experimental Workflows





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tennortherapeutics.com [tennortherapeutics.com]
- 2. stifel.com [stifel.com]
- 3. Treatment for non-tuberculous mycobacteria: challenges and prospects PMC [pmc.ncbi.nlm.nih.gov]



- 4. A Study to Evaluate the Efficacy, Safety, Tolerability, and Pharmacokinetics of SPR720 as Compared With Placebo for the Treatment of Participants With Mycobacterium Avium Complex (MAC) Pulmonary Disease [meddatax.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study to Evaluate the Efficacy, Safety, Tolerability, and Pharmacokinetics of SPR720 as Compared With Placebo for the Treatment of Participants With Mycobacterium Avium Complex (MAC) Pulmonary Disease | Clinical Research Trial Listing [centerwatch.com]
- 7. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]
- 8. newtbdrugs.org [newtbdrugs.org]
- 9. biospectrumasia.com [biospectrumasia.com]
- 10. sec.gov [sec.gov]
- To cite this document: BenchChem. [Fobrepodacin's Safety Profile: A Comparative Analysis with Existing NTM Drugs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3321803#comparative-analysis-of-fobrepodacin-s-safety-profile-with-existing-ntm-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com